![molecular formula C10H9N3S2 B409380 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 40527-69-3](/img/structure/B409380.png)
3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
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Overview
Description
“3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” is a compound that belongs to the class of organic compounds known as triazolobenzothiazoles . These are compounds containing a triazole ring fused to the benzene or the thiazole moiety of the benzothiazole ring system . This compound has a molecular formula of C10H9N3S2 and a molecular weight of 235.3g/mol.
Synthesis Analysis
The synthesis of triazolothiadiazine derivatives, which includes “3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole”, involves the reaction of bis-triazolyl alkanes with various amino acids . Another method involves the reaction of brominated compounds with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .
Molecular Structure Analysis
The molecular structure of “3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” includes a triazole ring fused to the benzene or the thiazole moiety of the benzothiazole ring system . The 1H-decoupled 13C NMR spectrum of a similar compound showed 17 distinct resonances .
Chemical Reactions Analysis
Triazole compounds, including “3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole”, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential in treating cancer. Research indicates that derivatives of triazolobenzothiazole exhibit cytotoxic activity against breast cancer cell lines .
Antimicrobial Properties
Triazolobenzothiazole derivatives also show promise as antimicrobial agents. Their structure allows for the synthesis of compounds with diverse pharmacological activities, including antimicrobial properties .
Analgesic and Anti-inflammatory Effects
These compounds have been reported to possess analgesic and anti-inflammatory effects, making them potential candidates for pain and inflammation management .
Antioxidant Capacity
The antioxidant properties of triazolobenzothiazole derivatives are another area of interest due to their ability to neutralize free radicals .
Antiviral Applications
Research has shown that these compounds can be effective against various viral infections, adding to their versatility in medicinal chemistry .
Enzyme Inhibition
They have been identified as inhibitors of certain enzymes, such as carbonic anhydrase and cholinesterase, which are targets for treating various diseases .
Mechanism of Action
Target of Action
The primary targets of 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole are enzymes and receptors in the biological system . Specifically, it has been found to inhibit Mtb shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . This protein is a promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Mode of Action
The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . This allows the compound to bind with different target receptors, making it a precise pharmacophore with a bioactive profile . The compound competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes .
Biochemical Pathways
The compound affects the shikimate pathway, which is responsible for the biosynthesis of the chorismate end product . By inhibiting Mtb shikimate dehydrogenase, the compound disrupts this pathway, affecting the production of chorismate . Chorismate is a precursor for the synthesis of aromatic amino acids and other aromatic compounds, so the inhibition of this pathway can have significant downstream effects.
Result of Action
The compound exhibits diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . It has been found to have potent antiulcer, anti-inflammatory, antitumor, antifeedant, and acaricidal activities .
properties
IUPAC Name |
1-ethylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c1-2-14-9-11-12-10-13(9)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNUHPWWDJNENH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C2N1C3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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